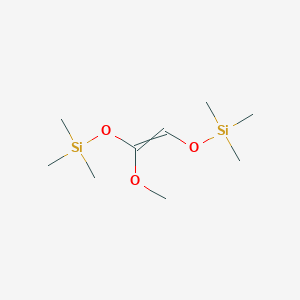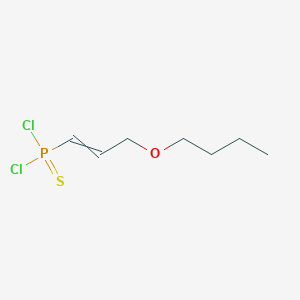
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonothioic dichloride group attached to a butoxyprop-1-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-butoxyprop-1-ene with phosphorus trichloride and sulfur. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a specific temperature, usually around 0-5°C, to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphonothioic esters.
Substitution: The chlorine atoms in the phosphonothioic dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or primary amines.
Major Products Formed
Oxidation: Phosphonothioic acids.
Reduction: Phosphonothioic esters.
Substitution: Various substituted phosphonothioic derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioic esters and acids.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of (3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Butoxyprop-1-en-1-yl)phosphonic dichloride: Similar structure but lacks the sulfur atom.
(3-Butoxyprop-1-en-1-yl)phosphonothioic acid: Similar structure but with hydroxyl groups instead of chlorine atoms.
(3-Butoxyprop-1-en-1-yl)phosphonothioic ester: Similar structure but with ester groups instead of chlorine atoms.
Uniqueness
(3-Butoxyprop-1-en-1-yl)phosphonothioic dichloride is unique due to the presence of both a phosphonothioic group and a dichloride moiety. This combination imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
92886-36-7 |
|---|---|
Molekularformel |
C7H13Cl2OPS |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
3-butoxyprop-1-enyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13Cl2OPS/c1-2-3-5-10-6-4-7-11(8,9)12/h4,7H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
TWSNWCMNHSBFPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC=CP(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)

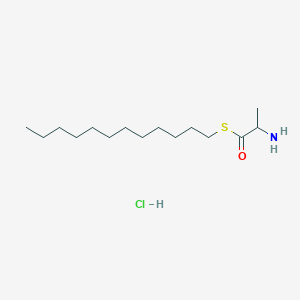

![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
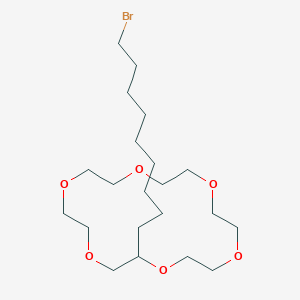
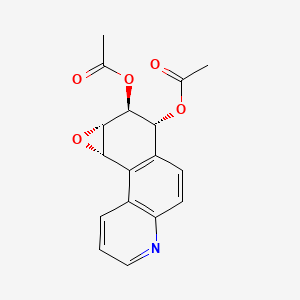
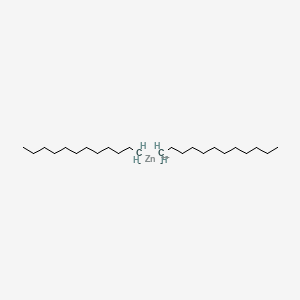
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)

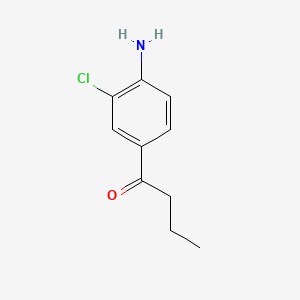
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
